molecular formula C11H14N4O2 B11049141 5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione

5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione

Cat. No.: B11049141
M. Wt: 234.25 g/mol
InChI Key: OLLCMDKOZHJFAL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with a pyridin-3-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,5-dimethylhydantoin with pyridin-3-ylmethylamine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. For example, a multi-jet oscillating disk (MJOD) continuous flow reactor can be used to produce the compound on a large scale . This method allows for precise control of reaction parameters and efficient isolation of the product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazolidines, depending on the specific reagents and conditions used.

Scientific Research Applications

5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

5,5-dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C11H14N4O2/c1-11(2)9(16)15(10(17)14-11)7-13-8-4-3-5-12-6-8/h3-6,13H,7H2,1-2H3,(H,14,17)

InChI Key

OLLCMDKOZHJFAL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CNC2=CN=CC=C2)C

Origin of Product

United States

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